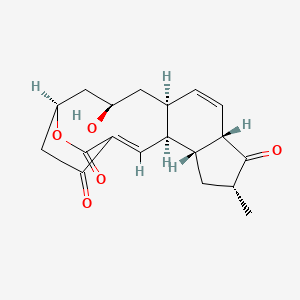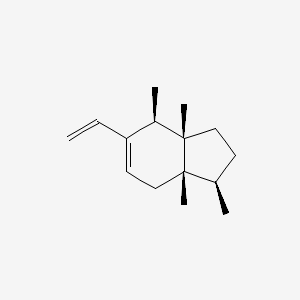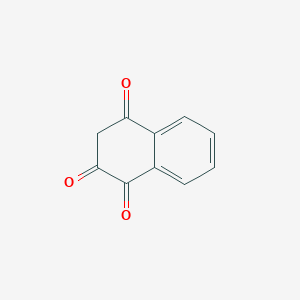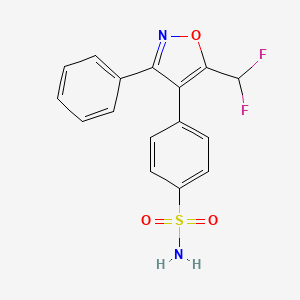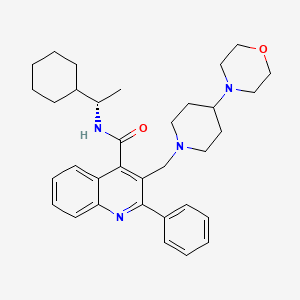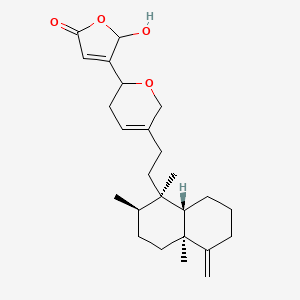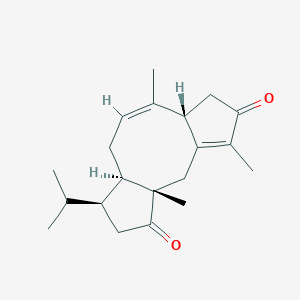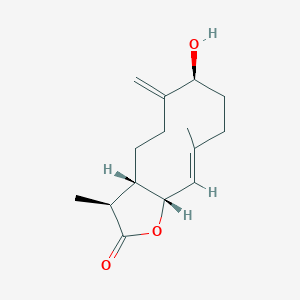
Eunicea sesquiterpenoid 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eunicea sesquiterpenoid 3 is a germacrane sesquiterpenoid and a secondary alcohol. It has a role as a metabolite and an antimalarial.
Applications De Recherche Scientifique
Anti-Plasmodial Activity
Eunicea sesquiterpenoids have demonstrated significant inhibitory effects on the growth of the malarial parasite Plasmodium falciparum. This was observed in a study involving secondary metabolites from the Caribbean gorgonian octocoral Eunicea sp. These compounds belong to various types of sesquiterpenes and exhibit notable anti-plasmodial properties (Garzón et al., 2005).
Antimicrobial and Antiprotozoal Activities
The sesquiterpenoids from Eunicea species have shown promising antimicrobial and antiprotozoal activities. For instance, compounds isolated from Eunicea laciniata displayed significant antiprotozoal and antimicrobial effects (Bashyal et al., 2006). This suggests potential applications in combating microbial and protozoal infections.
Anti-Inflammatory Properties
Some sesquiterpenoids from Eunicea fusca, like eunicidiol, have exhibited anti-inflammatory activity. This was determined by evaluating their ability to reduce edema in a mouse ear model, indicating potential therapeutic applications in inflammation-related disorders (Marchbank et al., 2012).
Enhancing Insulin-Producing Cells Proliferation
Cembranoids from Eunicea sp. have been shown to possess a proliferative effect on insulin-producing cells. This finding opens up possibilities for the use of these compounds in diabetes treatment and research (Porras et al., 2018).
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-9-4-7-13(16)10(2)5-6-12-11(3)15(17)18-14(12)8-9/h8,11-14,16H,2,4-7H2,1,3H3/b9-8+/t11-,12-,13-,14-/m0/s1 |
Clé InChI |
LEXBBZCFWJNTGC-OYLFHFCFSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CCC(=C)[C@H](CC/C(=C/[C@@H]2OC1=O)/C)O |
SMILES canonique |
CC1C2CCC(=C)C(CCC(=CC2OC1=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



